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molecular formula C5H7N3O2 B8650543 1-Ethyl-1,3,5-triazine-2,4-dione CAS No. 66678-73-7

1-Ethyl-1,3,5-triazine-2,4-dione

Cat. No. B8650543
M. Wt: 141.13 g/mol
InChI Key: LQNJTAUZHVRIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04239753

Procedure details

The ethylbiuret prepared in Part A, above, [592 gm., 4.7 mole] is dispersed in 24 l. absolute ethanol and 1.6 l. benzene. This reaction mixture is heated to the reflux temperature and 3.5 l. of solvent medium is removed by distillation. The solution is cooled to 60° C. and 2090 gm. of a 25 percent solution of sodium methoxide in methanol is slowly added over an interval of five minutes. That addition is followed by the addition of 820 gm. of ethylformate. This reaction mixture is heated at the reflux temperature for three (3) hours, whereupon the solution is cooled to 38° C. and concentrated hydrochloric acid is added slowly until the pH of the solution is 2. To the acidified solution is added more (3.4 l.) benzene. Then 2 l. of the solvent medium is removed by distillation under reduced pressure and 50° C. The mixture is then heated to 75° C. and filtered in order to remove the sodium chloride produced by the reaction. The filter cake of salt is washed with hot absolute ethanol and the washings are added to the filtrate. The volume of the combined filtrate and absolute ethanol washings is reduced to 5 l. by evaporation under reduced pressure at 50° C. The resulting concentrate is cooled at 5° C. for 18 hours while crystals form. The crystals are collected on a filter and washed with cold (5° ) ethanol. The washed crystals are dried in an oven under reduced pressure at 50° C. for 18 hours. There is thus obtained 408 gm. of crude product having a melting point at 137° to 139° C. A further purification is achieved by dissolving the 408 gm in 4 l. methanol at reflux temperature. This solution is concentrated by allowing the methanol to evaporate to a volume of 2 l. while being heated on a steam bath. The concentrated solution is allowed to cool slowly to 25° C. It is then chilled to 5° C. for two hours. The crystals that form are collected on a filter and the filter cake is washed with ice-cold methanol. After drying there is obtained 389 gm. (58.7 percent yield) of 1-ethyl-5-azauracil having a melting point of 141° to 142° C. A second crop of crystals is recovered from the mother liquor after further concentration and cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])[CH3:2].[CH2:10](O)C>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above, [592 gm., 4.7 mole] is dispersed in 24 l
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is heated to the reflux temperature and 3.5 l
CUSTOM
Type
CUSTOM
Details
of solvent medium is removed by distillation
ADDITION
Type
ADDITION
Details
of a 25 percent solution of sodium methoxide in methanol is slowly added over an interval of five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
That addition
ADDITION
Type
ADDITION
Details
is followed by the addition of 820 gm
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is heated at the reflux temperature for three (3) hours, whereupon the solution
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 38° C.
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid is added slowly until the pH of the solution
ADDITION
Type
ADDITION
Details
To the acidified solution is added more (3.4 l.) benzene
CUSTOM
Type
CUSTOM
Details
of the solvent medium is removed by distillation under reduced pressure and 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to 75° C.
FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
CUSTOM
Type
CUSTOM
Details
produced by the reaction
WASH
Type
WASH
Details
The filter cake of salt is washed with hot absolute ethanol
ADDITION
Type
ADDITION
Details
the washings are added to the filtrate
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure at 50° C
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
TEMPERATURE
Type
TEMPERATURE
Details
is cooled at 5° C. for 18 hours while crystals
Duration
18 h
CUSTOM
Type
CUSTOM
Details
form
CUSTOM
Type
CUSTOM
Details
The crystals are collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with cold (5° ) ethanol
CUSTOM
Type
CUSTOM
Details
The washed crystals are dried in an oven under reduced pressure at 50° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at 137° to 139° C
CUSTOM
Type
CUSTOM
Details
A further purification
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the 408 gm in 4 l
TEMPERATURE
Type
TEMPERATURE
Details
methanol at reflux temperature
CONCENTRATION
Type
CONCENTRATION
Details
This solution is concentrated
CUSTOM
Type
CUSTOM
Details
to evaporate to a volume of 2 l
TEMPERATURE
Type
TEMPERATURE
Details
while being heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
It is then chilled to 5° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystals that form are collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
the filter cake is washed with ice-cold methanol
CUSTOM
Type
CUSTOM
Details
After drying there
CUSTOM
Type
CUSTOM
Details
is obtained 389 gm

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=O)NC(=O)N=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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